2,6-dichloro-N-trimethylsilylaniline
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
2,6-dichloro-N-trimethylsilylaniline can be synthesized from 2,6-dichloroaniline through a reaction with trimethylsilyl bromide and triethylamine in benzene. The reaction mixture is heated at reflux for 54 hours, then cooled, filtered, and the solvent is removed under reduced pressure. The residue is distilled to yield this compound as an amber oil with a 75% yield .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reagents and conditions but utilizes industrial-scale equipment to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions
2,6-dichloro-N-trimethylsilylaniline undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of chlorine atoms on the aromatic ring.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, although detailed information on these reactions is limited.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Trimethylsilyl Bromide: Used in the synthesis of the compound.
Triethylamine: Acts as a base in the synthesis reaction.
Major Products Formed
The major product formed from the synthesis of this compound is the compound itself, which can be further used in various chemical applications .
Scientific Research Applications
2,6-dichloro-N-trimethylsilylaniline has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other chemical compounds.
Biology and Medicine:
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,6-dichloro-N-trimethylsilylaniline involves its interaction with molecular targets and pathways in chemical reactions. The compound’s effects are primarily due to its ability to undergo substitution reactions, which can lead to the formation of various products .
Comparison with Similar Compounds
Similar Compounds
2,6-dichloro-N-trimethylsilylaniline is similar to other dichloroaniline derivatives, such as:
- 2,3-Dichloroaniline
- 2,4-Dichloroaniline
- 2,5-Dichloroaniline
- 3,4-Dichloroaniline
- 3,5-Dichloroaniline
Uniqueness
What sets this compound apart from other dichloroaniline derivatives is the presence of the trimethylsilyl group, which imparts unique chemical properties and reactivity. This makes it particularly useful in specific chemical applications where other dichloroaniline derivatives may not be as effective .
Properties
CAS No. |
115910-92-4 |
---|---|
Molecular Formula |
C9H13Cl2NSi |
Molecular Weight |
234.19 g/mol |
IUPAC Name |
2,6-dichloro-N-trimethylsilylaniline |
InChI |
InChI=1S/C9H13Cl2NSi/c1-13(2,3)12-9-7(10)5-4-6-8(9)11/h4-6,12H,1-3H3 |
InChI Key |
KUGYUMJQEMOJJC-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)NC1=C(C=CC=C1Cl)Cl |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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